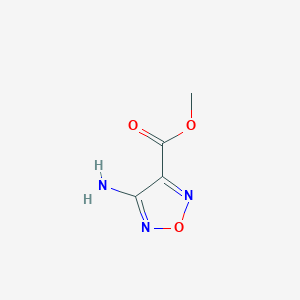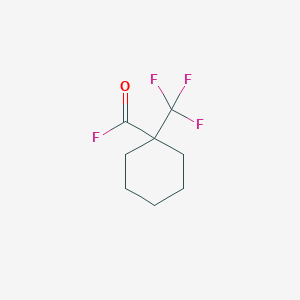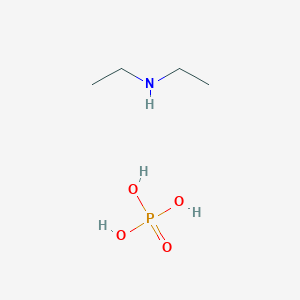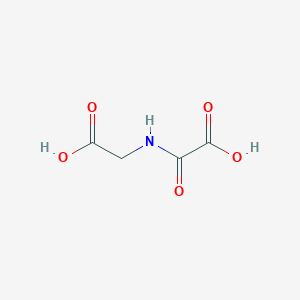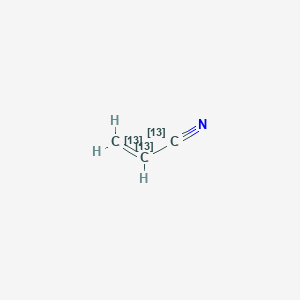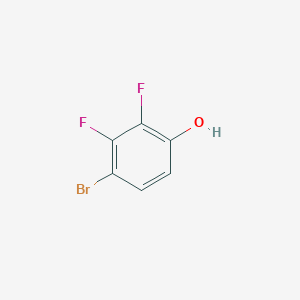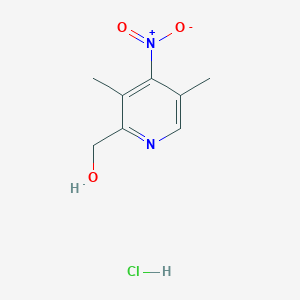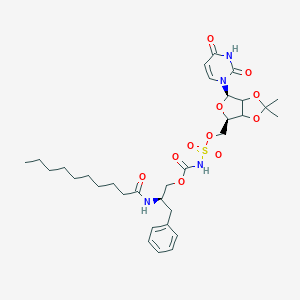![molecular formula C6H12O6 B118824 D-[4-<sup>13</sup>C]Glucose CAS No. 84270-10-0](/img/structure/B118824.png)
D-[4-13C]Glucose
Vue d'ensemble
Description
N-T-Butylhydroxylamine, également connu sous le nom de N-tert-Butylhydroxylamine, est un composé organique de formule moléculaire C₄H₁₁NO. Il s'agit d'un dérivé de l'hydroxylamine où l'atome d'hydrogène est remplacé par un groupe tert-butyle. Ce composé est connu pour ses propriétés antioxydantes et a été étudié pour ses effets neuroprotecteurs potentiels .
Applications De Recherche Scientifique
Chimie : Il est utilisé comme agent de piégeage de spin pour étudier les radicaux libres.
Industrie : Il est utilisé dans la synthèse d'α-cétoamides et de 3-spirocyclopropanated 2-azétidinones.
Mécanisme d'action
N-T-Butylhydroxylamine exerce ses effets principalement par ses propriétés antioxydantes. Il capte les radicaux libres, réduisant ainsi le stress oxydatif. Ce composé protège également les mitochondries en réduisant la production de radicaux libres et en empêchant les dommages mitochondriaux . Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude, mais sa capacité à réduire le stress oxydatif est un mécanisme clé .
Mécanisme D'action
Target of Action
D-[4-13C]Glucose is a variant of glucose, the most commonly occurring isomer of glucose . The primary targets of glucose are the cells of the body, where it acts as an essential energy source. It is primarily stored as starch in plants and glycogen in animals to be used in various metabolic processes at the cellular level .
Mode of Action
D-[4-13C]Glucose, like its non-isotopic counterpart, is involved in the metabolic processes of the body. It is generated during photosynthesis involving water, carbon, and sunlight in plants, and is produced in humans via hepatic gluconeogenesis and the breakdown of polymeric glucose forms (glycogenolysis) . It circulates in human circulation as blood glucose and acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation .
Biochemical Pathways
D-[4-13C]Glucose is involved in several biochemical pathways. The total aerobic metabolism of glucose can produce up to 36 ATP molecules . Glucose can act as precursors to generate other biomolecules such as vitamin C .
Result of Action
The result of D-[4-13C]Glucose action is the provision of energy to the cells of the body. It is an essential energy source for many organisms, and its metabolism results in the production of ATP, the body’s main energy currency .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
N-T-Butylhydroxylamine peut être synthétisé par différentes méthodes. Une méthode courante implique la réaction de la tert-butylamine avec l'acide hydroxylamine-O-sulfonique. La réaction est généralement effectuée en milieu aqueux à une température contrôlée pour obtenir du N-T-Butylhydroxylamine .
Méthodes de production industrielle
En milieu industriel, le N-T-Butylhydroxylamine est produit par une voie de synthèse similaire, mais à plus grande échelle. Les conditions réactionnelles sont optimisées pour garantir un rendement élevé et une pureté du produit. Le composé est ensuite purifié par distillation ou recristallisation .
Analyse Des Réactions Chimiques
Types de réactions
N-T-Butylhydroxylamine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.
Oxydation : Il peut être oxydé pour former du N-tert-butyl nitroxyde, un radical libre stable.
Réduction : Il peut être réduit en tert-butylamine.
Substitution : Il réagit avec le chlorure de thionyle pour former du chlorure de O-chlorosulfinylbenzohydroximoyle.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium sont utilisés.
Substitution : Le chlorure de thionyle est utilisé en présence de tétrachlorure de carbone comme solvant.
Principaux produits formés
Oxydation : N-tert-butyl nitroxyde
Réduction : tert-butylamine
Substitution : Chlorure de O-chlorosulfinylbenzohydroximoyle
Comparaison Avec Des Composés Similaires
N-T-Butylhydroxylamine est unique en raison de son groupe tert-butyle, qui améliore sa stabilité et ses propriétés antioxydantes par rapport à d'autres hydroxylamines. Les composés similaires comprennent :
N-Benzylhydroxylamine : Aussi un antioxydant mais moins stable que le N-T-Butylhydroxylamine.
N-Méthylhydroxylamine : Un autre dérivé de l'hydroxylamine avec des propriétés antioxydantes mais des profils de stabilité et de réactivité différents.
N-T-Butylhydroxylamine se distingue par sa stabilité accrue et son efficacité dans la réduction du stress oxydatif, ce qui en fait un composé précieux dans les applications de recherche et industrielles .
Propriétés
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(513C)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-CDAWROFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70467202 | |
| Record name | D-[4-13C]Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84270-10-0 | |
| Record name | D-[4-13C]Glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70467202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-[4-¹³C]glucose contribute to understanding plant cell wall architecture?
A1: D-[4-¹³C]glucose serves as a valuable isotopic tracer in plant cell wall research. When supplied to growing plant cells, they incorporate this labeled glucose into newly synthesized cell wall polysaccharides, including xyloglucans (XG). The ¹³C isotope at the 4-position of glucose allows researchers to specifically track the fate and interactions of these molecules within the complex cell wall matrix using solid-state ¹³C-NMR spectroscopy [].
Q2: What key insights about xyloglucans were obtained using D-[4-¹³C]glucose in the study?
A2: By incorporating D-[4-¹³C]glucose and employing advanced NMR techniques, researchers identified two distinct populations of xyloglucans within mung bean cell walls []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



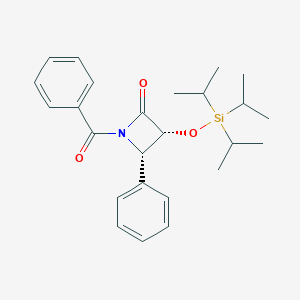

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B118747.png)
![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B118749.png)
